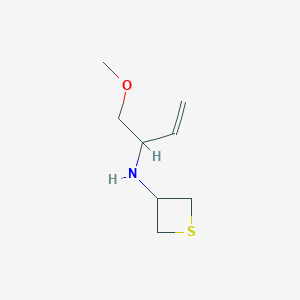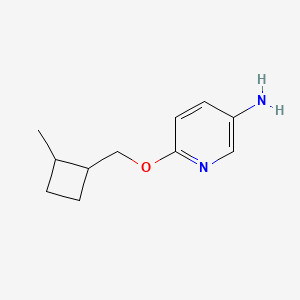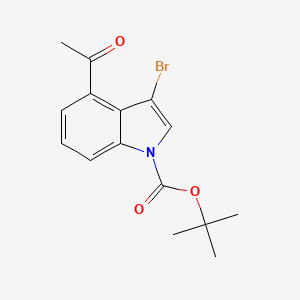
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate typically starts from commercially available 4-bromo-1H-indole. The synthetic route involves several steps, including formylation, reduction, and protection of functional groups. For instance, the Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction and protection steps lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce complex indole derivatives .
Scientific Research Applications
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Material Science: Indole derivatives are explored for their potential use in organic electronics and photonics
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl indoline-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 4-acetyl-3-bromo-1H-indole-1-carboxylate is unique due to the presence of both acetyl and bromo substituents on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C15H16BrNO3 |
|---|---|
Molecular Weight |
338.20 g/mol |
IUPAC Name |
tert-butyl 4-acetyl-3-bromoindole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO3/c1-9(18)10-6-5-7-12-13(10)11(16)8-17(12)14(19)20-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
NWYJZINTNLJSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


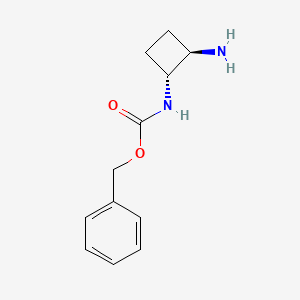

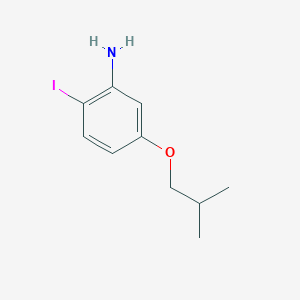
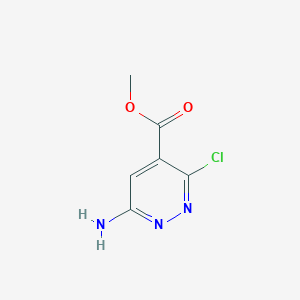
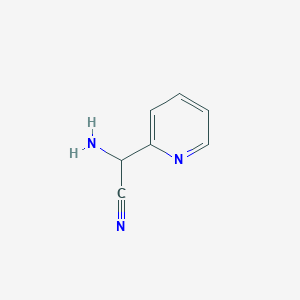
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
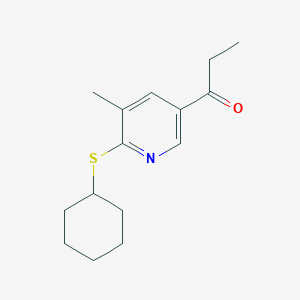
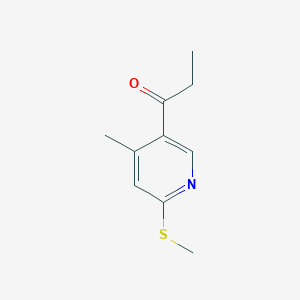
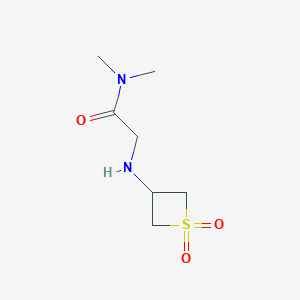
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
